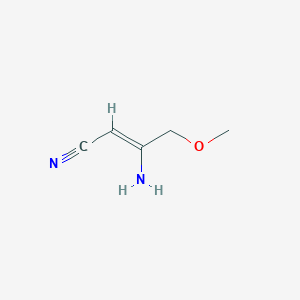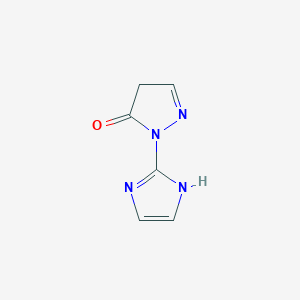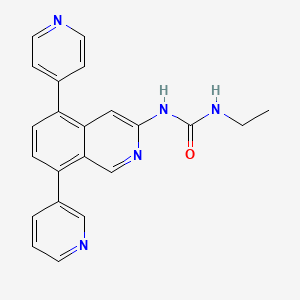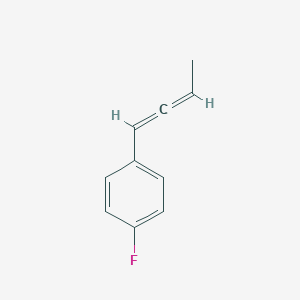
Benzene, 1-(1,2-butadienyl)-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,2-butadienyl)-4-fluoro-: is an organic compound that features a benzene ring substituted with a 1,2-butadienyl group and a fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,2-butadienyl)-4-fluoro- typically involves the reaction of 1,2-butadiene with a fluorobenzene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where 1,2-butadiene reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-(1,2-butadienyl)-4-fluoro- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically reduces the double bonds in the 1,2-butadienyl group.
Substitution: The fluorine atom in Benzene, 1-(1,2-butadienyl)-4-fluoro- can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: Pd/C, H2 gas
Substitution: NaOCH3, KOtBu, polar aprotic solvents
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(1,2-butadienyl)-4-fluoro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The fluorine atom in Benzene, 1-(1,2-butadienyl)-4-fluoro- can enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, it is explored in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,2-butadienyl)-4-fluoro- involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to target molecules. The 1,2-butadienyl group can undergo conjugation with the benzene ring, affecting the electronic properties of the compound and its reactivity.
Comparación Con Compuestos Similares
- Benzene, 1,2-difluoro-
- Benzene, 1-(1,2-butadienyl)-
- Benzene, 1-(1,3-butadienyl)-4-fluoro-
Comparison: Benzene, 1-(1,2-butadienyl)-4-fluoro- is unique due to the presence of both the 1,2-butadienyl group and the fluorine atom at the para position This combination imparts distinct electronic and steric properties, making it different from other similar compounds For example, Benzene, 1,2-difluoro- lacks the 1,2-butadienyl group, which significantly alters its reactivity and applications
Propiedades
Número CAS |
205108-17-4 |
|---|---|
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,4-8H,1H3 |
Clave InChI |
NEUANDJPBDPZOB-UHFFFAOYSA-N |
SMILES canónico |
CC=C=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
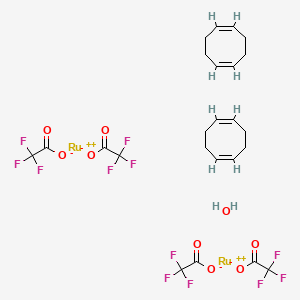
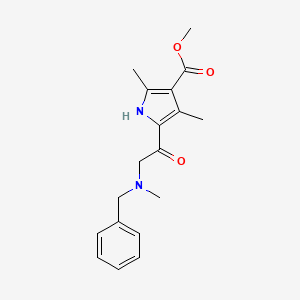
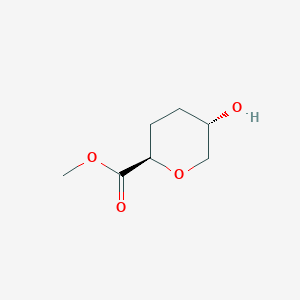

![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)

![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

